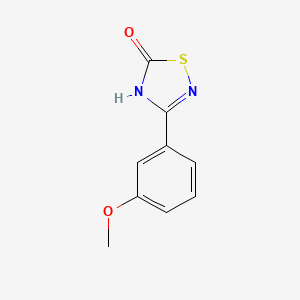

3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one

CAS No.: 1206970-69-5

Cat. No.: VC15864914

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206970-69-5 |

|---|---|

| Molecular Formula | C9H8N2O2S |

| Molecular Weight | 208.24 g/mol |

| IUPAC Name | 3-(3-methoxyphenyl)-4H-1,2,4-thiadiazol-5-one |

| Standard InChI | InChI=1S/C9H8N2O2S/c1-13-7-4-2-3-6(5-7)8-10-9(12)14-11-8/h2-5H,1H3,(H,10,11,12) |

| Standard InChI Key | QHCCNMNIRJMUAS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NSC(=O)N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—substituted at position 3 with a 3-methoxyphenyl group. The methoxy (-OCH) moiety at the para position of the phenyl ring enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability . The thiadiazole ring contributes to electron-deficient characteristics, enabling participation in hydrogen bonding and π-π interactions critical for target binding .

Table 1: Physicochemical Properties of 3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.24 g/mol |

| Solubility | Moderate in organic solvents |

| LogP | 1.34 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Data derived from spectral and computational analyses confirm the planar geometry of the thiadiazole ring, with the methoxyphenyl group adopting a perpendicular orientation to minimize steric hindrance .

Spectral Characterization

-

IR Spectroscopy: Strong absorption bands at 1716–1720 cm correspond to the carbonyl (C=O) group of the thiadiazol-5-one moiety. The methoxy C-O stretch appears at 1250–1270 cm .

-

H NMR: Aromatic protons resonate as multiplets between δ 6.85–7.87 ppm, while the methoxy group appears as a singlet at δ 3.74 ppm .

-

Mass Spectrometry: The molecular ion peak at m/z 224.06 aligns with the molecular formula, and fragmentation patterns confirm cleavage of the thiadiazole ring .

Synthesis and Derivative Design

Synthetic Pathways

The compound is typically synthesized via cyclocondensation reactions. A common route involves:

-

Formation of Thiosemicarbazide: Reaction of 3-methoxybenzoic acid hydrazide with carbon disulfide under basic conditions yields the thiosemicarbazide intermediate .

-

Cyclization: Heating the intermediate in the presence of phosphoryl chloride (POCl) induces cyclization to form the thiadiazole ring .

Derivative Optimization

Modifications at the phenyl or thiadiazole positions enhance bioactivity:

-

Electron-Withdrawing Groups (EWGs): Substitution with -Cl or -Br at the phenyl ring improves antimicrobial activity (e.g., IC = 38.3 µM against Staphylococcus aureus) .

-

Electron-Donating Groups (EDGs): Methoxy or hydroxyl groups at the para position boost anticancer potency, as seen in derivative D-16 (IC = 22.3 µM against lung adenocarcinoma) .

Pharmacological Activities

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria and fungi. Its mechanism involves inhibition of microbial DNA gyrase and cell wall synthesis .

Table 2: Antimicrobial Activity of Selected Derivatives

| Derivative | Microbial Strain | IC (µM) |

|---|---|---|

| D-4 | Escherichia coli | 70.6 |

| D-1 | Candida albicans | 38.3 |

| D-20 | Aspergillus niger | 70.5 |

Anti-Inflammatory Activity

The compound suppresses COX-2 and TNF-α expression in murine macrophages, with an IC of 88.7 µM .

Structure-Activity Relationships (SAR)

Key SAR insights include:

-

Thiadiazole Core: Essential for hydrogen bonding with biological targets .

-

Para-Substitution: EDGs improve anticancer activity, while EWGs favor antimicrobial effects .

Applications and Future Directions

Current applications focus on lead optimization for oncology and infectious diseases. Future research should prioritize:

-

In Vivo Toxicity Studies: To assess safety profiles.

-

Formulation Development: Enhancing aqueous solubility via nanoencapsulation.

-

Target Identification: Proteomic studies to elucidate molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume